Succinic acid-d6

Descripción general

Descripción

Succinic acid-d6 is a labelled form of Succinic acid . It is an intermediate product of the tricarboxylic acid cycle and one of the fermentation products of anaerobic metabolism .

Synthesis Analysis

Succinic acid, a dicarboxylic acid produced as an intermediate of the tricarboxylic acid (TCA) cycle, is one of the most important platform chemicals for the production of various high value-added derivatives . Several metabolic engineering approaches have been utilized for constructing and optimizing succinic acid cell factories . Different succinic acid biosynthesis pathways are summarized, with a focus on the key enzymes and metabolic engineering approaches, which mainly include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation .

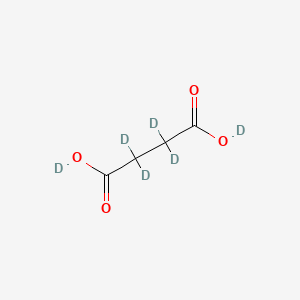

Molecular Structure Analysis

Succinic acid is a dicarboxylic acid of molecular formula C4H6O4 . It is widely distributed in almost all plant and animal tissues and plays a significant role in intermediary metabolism .

Chemical Reactions Analysis

Succinic acid is a C4-dicarboxylic acid produced as a key intermediate of the tricarboxylic acid (TCA) cycle . It has numerous applications in the fields of agriculture, green solvents, pharmaceuticals, and biodegradable plastics . It can also be chemically converted into a variety of important industrial chemicals such as 1,4-butanediol, butadiene, and tetrahydrofuran .

Physical And Chemical Properties Analysis

Succinic acid-d6 has a molecular weight of 124.12 g/mol . It is a colorless crystalline solid, soluble in water, with a melting point of 185–187° C (365–369° F) .

Aplicaciones Científicas De Investigación

- Succinic acid is a dicarboxylic acid produced as an intermediate of the tricarboxylic acid (TCA) cycle . It’s one of the most important platform chemicals for the production of various high value-added derivatives .

- The biosynthesis of succinic acid has drawn increasing attention as a viable, more environmentally friendly alternative to traditional chemical synthesis processes .

- Several metabolic engineering approaches have been utilized for constructing and optimizing succinic acid cell factories . These mainly include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation .

- Succinic acid is one of the top candidate value-added chemicals that can be produced from biomass via microbial fermentation .

- A considerable number of cell factories have been proposed in the past two decades as native as well as non-native succinic acid producers .

- Microbial in silico metabolic modeling approaches have lately been the center of attention and have been applied for the efficient production of valuable commodities including succinic acid .

- Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner .

- In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening .

Biosynthetic Pathway and Metabolic Engineering

Microbial Fermentation

Stable Isotope Labeling

Production of Bulk and Specialty Chemicals

- Succinic acid is included in skincare products and cosmetics as a moisturizing and skin-conditioning agent .

- It helps to hydrate the skin and improve its texture and appearance .

- Succinic acid is used as an acidity regulator and flavor enhancer in food and beverage products .

- It helps to balance the pH and enhance the taste of food and drinks .

- Succinic acid is used as an excipient in drug formulations, especially in controlled-release formulations .

- It helps to control the release of the active pharmaceutical ingredient, improving the effectiveness of the drug .

- Succinic acid is used in the formulation of detergents .

- It helps to enhance the cleaning power of the product .

- Succinic acid is used as an additive in cement .

- It helps to improve the properties of the cement, such as its strength and durability .

Skincare and Cosmetics

Food and Beverage Industry

Pharmaceutical Industry

Detergents and Cleaning Products

Cement Additives

Soldering Fluxes

- Succinic acid is used in the formulation of pigments and toners .

- It helps to enhance the color and quality of the product .

- Succinic acid is used as an intermediate in the production of various pharmaceuticals .

- It plays a crucial role in the synthesis of many drugs .

- Succinic acid can be chemically converted into a variety of important industrial chemicals such as green solvents .

- These solvents are environmentally friendly and have numerous applications in different industries .

- Succinic acid is used to synthesize biodegradable plastics like polymer poly (butylene succinate) (PBS) .

- These plastics are environmentally friendly as they can degrade over time .

- Succinic acid has numerous applications in the field of agriculture .

- It’s used as a key intermediate in the production of various high-value chemicals that are used in agriculture .

Pigments and Toners

Pharmaceutical Intermediates

Green Solvents

Biodegradable Plastics

Agriculture

Bio-Based Resources

Safety And Hazards

Direcciones Futuras

Succinic acid is considered as a key platform chemical due to its wide range of applications in various sectors . It has been identified as one of the top 12 most promising value-added bio-based chemicals by the US Department of Energy . The market potential of succinic acid and its direct derivatives is estimated to be as high as 245,000 tons per year, while the market size of succinic acid-based polymers is expected to be 25 million tons per year .

Propiedades

IUPAC Name |

dideuterio 2,2,3,3-tetradeuteriobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-DTDGFSOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583921 | |

| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinic acid-d6 | |

CAS RN |

21668-90-6 | |

| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21668-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

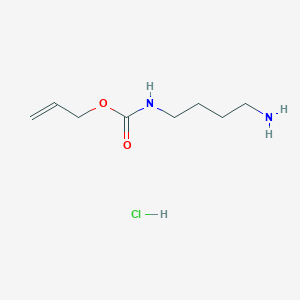

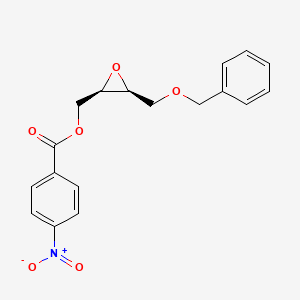

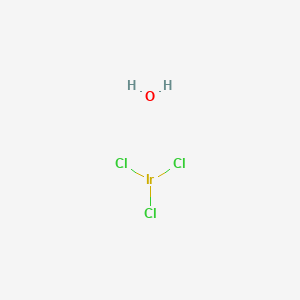

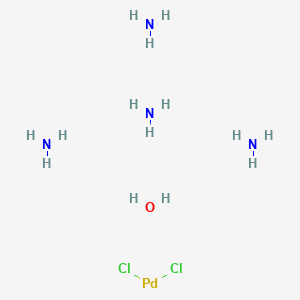

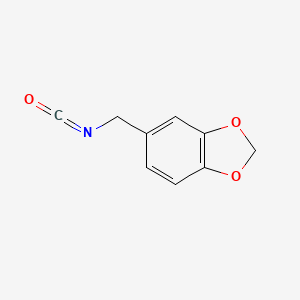

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)